Engineering Steric Complexity: A Technical Whitepaper on 3,3,5-Trimethylmorpholine Hydrochloride
Engineering Steric Complexity: A Technical Whitepaper on 3,3,5-Trimethylmorpholine Hydrochloride
Executive Summary
In modern drug discovery, the strategic incorporation of sterically hindered saturated heterocycles is a proven method for enhancing metabolic stability and target specificity. 3,3,5-Trimethylmorpholine hydrochloride is a highly specialized building block that introduces profound conformational rigidity into active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have observed its critical utility in the design of N-heterocyclic carboxamides targeting complex medical conditions, including neurodegenerative and lysosomal storage disorders[1].
This whitepaper provides an in-depth technical guide to the physicochemical properties, green synthesis protocols, and analytical validation of 3,3,5-trimethylmorpholine hydrochloride, ensuring that researchers can deploy this scaffold with absolute confidence and reproducibility.
Physicochemical Profiling & Structural Data
Before integrating this scaffold into parallel library synthesis, it is imperative to establish its baseline properties. The hydrochloride salt form is overwhelmingly preferred over the free base due to its enhanced oxidative stability and superior aqueous solubility, which prevents degradation during long-term storage[2]. The unique gem-dimethyl group at C3 and the methyl group at C5 impart significant steric bulk, locking the morpholine ring into a highly specific chair conformation.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 3,3,5-Trimethylmorpholine hydrochloride |
| CAS Registry Number | 2219376-79-9[3] |
| Molecular Formula | C₇H₁₆ClNO (C₇H₁₅NO · HCl)[4] |
| Molecular Weight | 165.66 g/mol [4] |
| Monoisotopic Mass (Free Base) | 129.115 Da[5] |
| SMILES (Free Base) | CC1COCC(C)(C)N1[2] |
| Storage Conditions | Sealed in dry, 2-8°C[2] |
Advanced Synthesis Protocol: A Green, Self-Validating Approach
Historically, the synthesis of substituted morpholines from 1,2-amino alcohols relied on chloroacetyl chloride, requiring three distinct steps and harsh reductive conditions that generated stoichiometric aluminum or boron waste. To optimize both yield and environmental impact, we employ a modern, redox-neutral monoalkylation strategy utilizing [6].
Causality in Experimental Design: The steric bulk of the 3,3,5-trimethyl substitution pattern naturally impedes over-alkylation. By leveraging ethylene sulfate, we exploit a highly selective SN2 monoalkylation[6]. The resulting zwitterionic intermediate is insoluble in the reaction matrix (2-MeTHF), causing it to precipitate. This phase separation acts as a thermodynamic sink, driving the reaction forward while preventing secondary side reactions.
Self-Validating System: The precipitation of the zwitterion serves as an intrinsic purity checkpoint. If the intermediate does not precipitate as a highly crystalline solid, it immediately indicates an issue with reagent stoichiometry or solvent moisture content, allowing the chemist to abort or correct the run before committing to the base-promoted cyclization step.
Step-by-Step Methodology
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Monoalkylation: Suspend the sterically hindered 1,2-amino alcohol precursor (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF) at 0°C under an inert argon atmosphere. Add ethylene sulfate (1.05 eq) portion-wise[6].
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Zwitterion Isolation: Warm the reaction to room temperature and stir for 12 hours. The monoalkylation intermediate will precipitate as a white zwitterionic solid. Filter the solid and wash with cold isopropanol to remove unreacted starting materials. Validation checkpoint: High-yield crystalline recovery confirms the SN2 trajectory.
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Base-Promoted Cyclization: Resuspend the purified zwitterion in a 1:1 mixture of 2-MeTHF and isopropanol. Add potassium tert-butoxide (tBuOK, 2.0 eq) to initiate the intramolecular etherification[6]. Heat to 60°C for 4 hours.
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Free Base Extraction: Quench with water, extract the 3,3,5-trimethylmorpholine free base into the organic layer, and dry over anhydrous Na₂SO₄.
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Hydrochloride Salt Formation: Transfer the organic phase to a dry flask and bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) at 0°C until precipitation ceases. Filter and dry under vacuum to yield 3,3,5-trimethylmorpholine hydrochloride[3].
Caption: Workflow for the green synthesis of 3,3,5-trimethylmorpholine hydrochloride.
Mechanistic Role in Drug Discovery
The 3,3,5-trimethylmorpholine scaffold is not merely a passive linker; it is an active pharmacophore determinant. In the development of substituted N-heterocyclic carboxamides, this specific morpholine derivative is coupled with isocyanates (e.g., n-pentyl isocyanate) to form highly stable urea linkages[1].
Causality in Drug Design: The gem-dimethyl group at the 3-position forces the morpholine ring into a rigid chair conformation, sterically shielding the urea nitrogen from enzymatic degradation. This conformational locking significantly increases the metabolic half-life of the resulting drug candidate, a critical parameter for compounds targeting the central nervous system (CNS) in neurodegenerative disease models[1].
Caption: Integration of the 3,3,5-trimethylmorpholine scaffold into N-heterocyclic carboxamides.
Analytical Validation Protocol
To ensure the integrity of the synthesized 3,3,5-trimethylmorpholine hydrochloride, a robust analytical validation framework is required. Standard LC-MS will easily confirm the monoisotopic mass of the free base at 129.115 Da[5], but NMR is required to validate the stereochemical environment and salt formation.
Self-Validating NMR System:
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Sample Preparation: Prepare two identical NMR samples of the product: one in CDCl₃ and one in DMSO-d₆.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 400 MHz.
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Causality & Validation: The C5 stereocenter and C3 gem-dimethyl groups render the ring protons highly diastereotopic. In CDCl₃, the hydrochloride proton will appear as a broad singlet that may rapidly exchange with residual moisture. However, in DMSO-d₆, the strong hydrogen-bonding capability of the solvent will lock the N-H⁺ proton, resolving it into a distinct, sharp multiplet (often a broad doublet due to coupling with the adjacent C5 proton). Observing this solvent-dependent shift acts as a self-validating mechanism, confirming both the structural connectivity of the sterically hindered ring and the successful protonation (salt formation) of the morpholine nitrogen.
References
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Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: Journal of the American Chemical Society (ACS) URL: [Link]
- Title: WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders Source: Google Patents URL
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Title: PubChemLite - 3,3,5-trimethylmorpholine hydrochloride (C7H15NO) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link]
Sources
- 1. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 2. 1195593-67-9|3,3,5-Trimethylmorpholine|BLD Pharm [bldpharm.com]
- 3. chemical-label.com [chemical-label.com]
- 4. aablocks.com [aablocks.com]
- 5. PubChemLite - 3,3,5-trimethylmorpholine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
